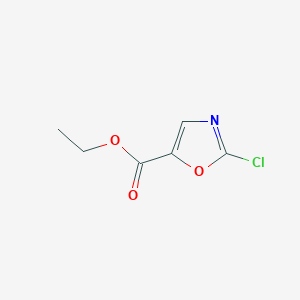

Ethyl 2-chlorooxazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLDTEIDAGWEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649994 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862599-47-1 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of Ethyl 2-chlorooxazole-5-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-chlorooxazole-5-carboxylate

Introduction

This compound is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized oxazole, it serves as a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents and novel materials.[1][2] The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the unambiguous identification of final products. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, grounded in established principles of spectroscopic interpretation. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The key attributes are summarized below.

-

Molecular Formula: C₆H₆ClNO₃[3]

-

Molecular Weight: 175.57 g/mol [3]

-

CAS Number: 862599-47-1[3]

-

Canonical SMILES: CCOC(=O)C1=CN=C(O1)Cl[3]

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each nucleus. For heterocyclic systems, predicting chemical shifts requires considering the effects of ring currents and heteroatom electronegativity.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm and a relaxation delay of 5 seconds are recommended to ensure proper relaxation of quaternary carbons.

¹H NMR Spectral Interpretation

The proton NMR spectrum is predicted to show three distinct signals corresponding to the oxazole ring proton and the two chemically different protons of the ethyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.8 - 8.2 | Singlet (s) | 1H | H-4 | The proton on the oxazole ring is deshielded due to the aromatic character of the ring and the electron-withdrawing effects of the adjacent nitrogen and ester group. Its chemical shift is expected to be similar to that of the proton in the analogous ethyl 2-chlorooxazole-4-carboxylate (δ 8.28 ppm).[5] |

| ~4.45 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.42 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~160 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and typically appears in this region. |

| ~155 | C-2 | This carbon is bonded to both a halogen (Cl) and a heteroatom within the aromatic ring, leading to a significant downfield shift. |

| ~145 | C-5 | This carbon is part of the oxazole double bond and is directly attached to the electron-withdrawing carboxylate group. |

| ~130 | C-4 | The C-H carbon of the oxazole ring. Its chemical shift is influenced by the ring's aromaticity and the adjacent nitrogen atom. |

| ~62 | -O-CH₂- | The methylene carbon is attached to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane. |

| ~14 | -CH₃ | The terminal methyl carbon is in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Place a single drop of the neat liquid sample (the compound is reported as a liquid) between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000 to 600 cm⁻¹. Acquire at least 16 scans and average them to improve the signal-to-noise ratio.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the ester functional group and vibrations from the heterocyclic ring. Esters are known for a characteristic pattern of three strong peaks.[6]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3120 | Medium | C-H Stretch | Aromatic C-H stretch from the oxazole ring. |

| ~2980 | Medium | C-H Stretch | Aliphatic C-H stretch from the ethyl group. |

| ~1745 | Strong, Sharp | C=O Stretch | Carbonyl stretch of the ester group. This is a highly characteristic and intense absorption.[7][8] |

| ~1600 | Medium | C=N Stretch | Imine stretch within the oxazole ring. |

| ~1550 | Medium | C=C Stretch | Aromatic ring stretch of the oxazole moiety. |

| ~1250 | Strong | C-O Stretch | Asymmetric C-O-C stretch of the ester group.[6] |

| ~1100 | Strong | C-O Stretch | Symmetric C-O-C stretch of the ester group.[6] |

| ~850 | Medium | C-Cl Stretch | Stretch corresponding to the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic pattern.

-

Instrumentation: Introduce the sample into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Data Acquisition: Scan a mass-to-charge (m/z) range from 40 to 250 amu.

MS Spectral Interpretation

The analysis focuses on the molecular ion peak and the logical bond cleavages that lead to the observed fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Predicted Molecular Ion: The exact mass is 175.0036 Da.[3] The nominal mass spectrum will show a molecular ion peak [M]⁺• at m/z 175 and an isotope peak [M+2]⁺• at m/z 177 due to the ³⁷Cl isotope.

Predicted Fragmentation Pattern: The primary fragmentation pathways for esters involve cleavage alpha to the carbonyl group (α-cleavage) and loss of the alkoxy group.[9][10]

Caption: Key fragmentation steps originating from the molecular ion.

| Predicted m/z | Proposed Fragment | Loss from Parent/Intermediate |

| 175/177 | [C₆H₆ClNO₃]⁺• | Molecular Ion (M⁺•) |

| 147/149 | [C₅H₂ClNO₂]⁺ | Loss of ethoxy radical (•OC₂H₅) via α-cleavage.[11] |

| 130/132 | [C₄H₂ClNO₂]⁺• | Loss of ethylene (C₂H₄) via McLafferty rearrangement (less likely without a gamma-hydrogen on the alkyl chain, but loss of the ethyl group is possible). |

| 115/117 | [C₄H₂ClNO]⁺• | Loss of the entire carbethoxy group (•COOC₂H₅). |

| 80 | [C₄H₂NO]⁺• | Loss of CO from the m/z 147/149 fragment, followed by loss of Cl. |

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by three distinct signals: a singlet for the oxazole proton and a characteristic quartet-triplet pattern for the ethyl group. The IR spectrum is dominated by a strong ester carbonyl absorption near 1745 cm⁻¹ and two prominent C-O stretches. Finally, mass spectrometry confirms the molecular weight with a distinctive isotopic pattern for chlorine and reveals predictable fragmentation pathways initiated by cleavage adjacent to the ester functionality. Together, these spectroscopic signatures provide a robust and self-validating fingerprint for the positive identification and quality assessment of this important synthetic intermediate.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

- Ahmed, B., Kateb, E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 145-151.

-

CHEMISTRY-All-in-ONE. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

ResearchGate. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Asian Journal of Biochemical and Pharmaceutical Research. (2024).

- Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Pinto, D. C. G. A., et al. (n.d.).

-

ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy Peak Analysis Guide. Retrieved from [Link]

-

AIP Publishing. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]

- Portland Press. (1973). NMR Spectra of Simple Heterocycles.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chloro-1,3-oxazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18.

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

- The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.

-

PubMed. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters. [Link]

-

American Chemical Society. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters. [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl 2-chloro-1,3-oxazole-5-carboxylate | C6H6ClNO3 | CID 26369855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE | 460081-18-9 [chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scribd.com [scribd.com]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 11. tutorchase.com [tutorchase.com]

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to Ethyl 2-chlorooxazole-5-carboxylate: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the oxazole ring system is a privileged structure, appearing in numerous biologically active natural products and synthetic compounds. This compound has emerged as a strategically important synthetic intermediate. Its value lies not in its own biological activity, but in its chemical architecture: a stable oxazole core functionalized with an activatable chlorine atom at the 2-position and a versatile ester group at the 5-position. This arrangement allows for sequential, regiocontrolled introduction of diverse substituents, making it a powerful platform for generating libraries of complex oxazole derivatives in the pursuit of new drug candidates. This guide provides a comprehensive overview of its physical and chemical properties, explores its reactivity, and offers detailed protocols for its synthesis and application in cornerstone synthetic methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis. While some experimental physical constants for this compound are not extensively reported in public literature, a combination of data from commercial suppliers and computational models provides a robust profile.

Identification and General Properties

The identity of this compound is established by several key identifiers.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-chloro-1,3-oxazole-5-carboxylate | [1] |

| CAS Number | 862599-47-1 | [1][2] |

| Molecular Formula | C₆H₆ClNO₃ | [1][2] |

| Molecular Weight | 175.57 g/mol | [1][2] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% - 98% | [2] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

| Solubility | Data not available; expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. | |

| Computed XLogP3 | 1.9 | [1] |

Spectroscopic Characteristics

-

¹H NMR (Proton NMR): The spectrum would be expected to show three distinct signals:

-

A singlet for the proton on the oxazole ring (C4-H), likely in the downfield region (δ 7.5-8.5 ppm). For comparison, the C5-H in the 4-carboxylate isomer appears at δ 8.28 ppm.[4]

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group (δ 4.0-4.5 ppm).

-

A triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.2-1.5 ppm).

-

-

¹³C NMR (Carbon NMR): Key expected signals would include the carbonyl carbon of the ester (δ ~160-170 ppm), the two oxazole ring carbons attached to heteroatoms (C2 and C5, likely δ >140 ppm), the unsubstituted oxazole carbon (C4), and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected m/z for the primary molecular ion would be ~175.

-

Infrared (IR) Spectroscopy: The IR spectrum should display prominent absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of the chlorine atom at the C2 position of the electron-deficient oxazole ring. This position is highly susceptible to nucleophilic substitution and, most importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[5]

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The C2-Cl bond is the primary site of chemical manipulation, enabling the construction of C-C, C-N, and C-S bonds. This versatility allows for the synthesis of a wide range of 2,5-disubstituted oxazoles. The ester at the C5 position can be further modified (e.g., via hydrolysis, reduction, or amidation) to introduce additional diversity.

Caption: Synthetic utility of this compound as a central precursor.

The Stille and Suzuki-Miyaura reactions are particularly effective for this class of substrate.[6][7] The general mechanism for these transformations relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle of Stille Cross-Coupling The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the oxazole, forming a Pd(II) complex.

-

Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][10]

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and derivatization of this compound. As with any chemical procedure, appropriate personal protective equipment (PPE) should be worn, and all steps should be performed in a well-ventilated fume hood.

Synthesis of this compound

This procedure is adapted from the reliable synthesis of the 4-carboxylate isomer and employs a Sandmeyer-type reaction on a 2-aminooxazole precursor.[4] The precursor, ethyl 2-aminooxazole-5-carboxylate, can be synthesized from ethyl glyoxylate and cyanamide.

Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cuprous(I) chloride (1.2 equivalents) in acetonitrile (approx. 5 mL per gram of starting material).

-

Addition of Diazotizing Agent: Under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl nitrite (1.4 equivalents) dropwise to the suspension.

-

Heating: Heat the reaction mixture to 65-75 °C.

-

Substrate Addition: In a separate flask, dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 equivalent) in a minimal amount of acetonitrile. Add this solution portion-wise to the heated reaction mixture over 20-30 minutes. Vigorous gas evolution (N₂) will be observed.

-

Reaction Monitoring: Stir the mixture at 75 °C for an additional 30-60 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid to the C2 position of the oxazole.[7][11][12]

Step-by-Step Protocol:

-

Reaction Setup: To a dry reaction vial or flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.

-

Heating and Monitoring: Heat the reaction to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by flash chromatography to yield the 2-aryl-oxazole-5-carboxylate product.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed (H302).

-

Precautionary Measures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing vapors or dust.

-

Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere.

-

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its well-defined points of reactivity at the C2 and C5 positions enable the systematic and predictable construction of complex substituted oxazoles. The reliability of palladium-catalyzed cross-coupling reactions with this substrate provides researchers in drug discovery and materials science with a powerful tool for generating molecular diversity. Proper understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

-

PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Chemistry LibreTexts. Stille Coupling. (2023). [Link]

-

OpenOChem Learn. Stille Coupling. [Link]

-

PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. [Link]

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. [Link]

-

Wang, G., et al. (2013). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

Sources

- 1. Ethyl 2-chloro-1,3-oxazole-5-carboxylate | C6H6ClNO3 | CID 26369855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. fishersci.com [fishersci.com]

- 4. ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to CAS 862599-47-1: Ethyl 2-chloro-1,3-oxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-1,3-oxazole-5-carboxylate, identified by the CAS number 862599-47-1, is a heterocyclic compound belonging to the oxazole class of molecules. While the oxazole scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, specific research into the biological functions and mechanisms of action of this particular compound is not extensively documented in publicly available literature.[1][2][3] This guide provides a comprehensive overview of the known chemical and physical properties of Ethyl 2-chloro-1,3-oxazole-5-carboxylate, its synthesis, and its potential applications as a chemical intermediate. The absence of detailed biological data underscores the opportunity for further investigation into the pharmacological potential of this molecule.

Chemical and Physical Properties

Ethyl 2-chloro-1,3-oxazole-5-carboxylate is a molecule with the chemical formula C₆H₆ClNO₃.[4] Its structure features a central five-membered oxazole ring, substituted with a chlorine atom at the 2-position and an ethyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of Ethyl 2-chloro-1,3-oxazole-5-carboxylate

| Property | Value | Source(s) |

| CAS Number | 862599-47-1 | [4] |

| Molecular Formula | C₆H₆ClNO₃ | [4] |

| Molecular Weight | 175.57 g/mol | [4] |

| IUPAC Name | ethyl 2-chloro-1,3-oxazole-5-carboxylate | [4] |

| Synonyms | Ethyl 2-chlorooxazole-5-carboxylate, 2-Chloro-oxazole-5-carboxylic acid ethyl ester | [4][5] |

| Appearance | Colorless oil or liquid | [6][7] |

| Boiling Point (Predicted) | 254.1 ± 32.0 °C | [1][5] |

| Density (Predicted) | 1.332 ± 0.06 g/cm³ | [1][5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [6] |

Synthesis

A general method for the synthesis of Ethyl 2-chloro-1,3-oxazole-5-carboxylate involves the chlorination of an ethyl oxazole-5-carboxylate precursor.[7]

Synthetic Scheme:

Caption: General synthesis route for Ethyl 2-chloro-1,3-oxazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-chloro-1,3-oxazole-5-carboxylate

This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl oxazole-5-carboxylate in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -60°C in a dry ice/acetone bath. Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) in THF dropwise, maintaining the temperature below -50°C. Stir the reaction mixture at this temperature for 1 hour.

-

Chlorination: Add hexachloroethane to the reaction mixture.

-

Warming and Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel to yield Ethyl 2-chloro-1,3-oxazole-5-carboxylate as a colorless oil.[7]

Potential Uses and Research Directions

Currently, the primary documented application of Ethyl 2-chloro-1,3-oxazole-5-carboxylate is as a chemical intermediate in organic synthesis.[1][5] Its reactive chloro and ester functionalities on the oxazole core make it a versatile building block for the synthesis of more complex molecules. These more complex molecules may have applications in pharmaceuticals and agrochemicals.[1]

The broader class of oxazole derivatives has been extensively explored in drug discovery.[2][3] Therefore, it is plausible that Ethyl 2-chloro-1,3-oxazole-5-carboxylate could serve as a precursor for the synthesis of novel compounds with potential biological activities.

Future research efforts could focus on:

-

Synthesis of Novel Derivatives: Utilizing the chloro and ester groups for further chemical modifications to generate a library of novel oxazole compounds.

-

Biological Screening: Screening Ethyl 2-chloro-1,3-oxazole-5-carboxylate and its derivatives against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the core structure of this compound affect its (potential) biological activity.

Safety and Handling

Based on available GHS classifications, Ethyl 2-chloro-1,3-oxazole-5-carboxylate is considered a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: [4]

Precautionary Measures:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere and refrigerated at -20°C.[6]

Conclusion

Ethyl 2-chloro-1,3-oxazole-5-carboxylate (CAS 862599-47-1) is a readily synthesizable oxazole derivative with well-defined chemical and physical properties. While its direct biological activity and mechanism of action remain to be elucidated, its utility as a chemical intermediate presents a valuable opportunity for the synthesis of novel compounds with potential therapeutic applications. The rich history of the oxazole scaffold in medicinal chemistry suggests that further investigation into this and related compounds is a worthwhile endeavor for the drug discovery and development community.

References

-

MySkinRecipes. (n.d.). Ethyl 2-chloro-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). ethyl 2-chloro-5-ethoxy-1,3-oxazole-4-carboxylate. Retrieved from [Link]

- Yang, G., Liang, J., Yu, H., & Li, B. (2010). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1673.

- Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.

-

PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 2-chloro-5-methyl-1,3-oxazole CAS NO.129053-68-5. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Retrieved from [Link]

- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

PubMed Central. (2020). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Retrieved from [Link]

-

PubMed Central. (n.d.). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Retrieved from [Link]

-

PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]

-

Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]

-

PubMed. (2020). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

Sources

- 1. Ethyl 2-chloro-1,3-oxazole-5-carboxylate [myskinrecipes.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-chloro-1,3-oxazole-5-carboxylate | C6H6ClNO3 | CID 26369855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 862599-47-1 [sigmaaldrich.com]

- 7. Ethyl 2-chloro-1,3-oxazole-5-carboxylate | 862599-47-1 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-chlorooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways for obtaining Ethyl 2-chlorooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is predicated on a robust and logical two-stage process, commencing with the formation of a key oxazole intermediate, followed by a targeted chlorination. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions.

Introduction: The Significance of this compound

This compound is a versatile intermediate, with its ester and chloro functionalities at the C5 and C2 positions, respectively, of the oxazole ring, offering orthogonal handles for molecular elaboration. The 2-chloro substituent is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the ethyl ester at the C5 position can be readily hydrolyzed or converted to other functionalities. This makes the molecule a coveted precursor in the synthesis of complex, biologically active compounds.

Strategic Overview of the Synthesis

The most logical and efficient synthetic strategy for this compound involves a two-step sequence:

-

Step 1: Formation of the Oxazole Core. The synthesis of a pivotal intermediate, Ethyl 2-hydroxyoxazole-5-carboxylate. This is achieved through a Hantzsch-type condensation reaction.

-

Step 2: Chlorination of the Oxazole Ring. The conversion of the 2-hydroxyoxazole intermediate to the final product, this compound, via a deoxychlorination reaction.

This strategic approach is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-hydroxyoxazole-5-carboxylate

The cornerstone of this synthesis is the construction of the oxazole ring. A reliable method analogous to the well-established Hantzsch thiazole synthesis is employed, where an α-haloketone reacts with a source of the N-C=O unit, in this case, urea.

Starting Materials and Reagent Selection

The primary starting materials for this step are ethyl acetoacetate and urea. Ethyl acetoacetate serves as the backbone for the C3, C4, and C5 atoms of the oxazole ring, along with the C5-ester functionality. Urea provides the nitrogen atom at position 3 and the carbon atom at position 2.

| Reagent/Starting Material | Purpose | Key Considerations |

| Ethyl acetoacetate | C3-C5 fragment of the oxazole ring | Readily available and inexpensive. |

| N-Chlorosuccinimide (NCS) | Chlorinating agent for α-chlorination | Provides a source of electrophilic chlorine. |

| Urea | N3 and C2 fragment of the oxazole ring | A simple and effective source of the required atoms. |

| Ethanol | Solvent | A polar protic solvent suitable for the condensation reaction. |

Mechanistic Pathway

The formation of Ethyl 2-hydroxyoxazole-5-carboxylate proceeds through two key transformations:

-

α-Chlorination of Ethyl Acetoacetate: The first step is the chlorination of ethyl acetoacetate at the α-position to yield ethyl 2-chloro-3-oxobutanoate. This is a crucial step as it introduces the necessary leaving group for the subsequent cyclization.

-

Condensation and Cyclization: The resulting α-chloro-β-ketoester then undergoes a condensation reaction with urea. The nucleophilic nitrogen of urea attacks the carbonyl carbon of the keto group, followed by an intramolecular nucleophilic substitution where the other nitrogen of urea displaces the chloride ion, leading to the formation of the oxazole ring.

The mechanistic pathway is illustrated below:

Caption: Mechanistic pathway for the formation of Ethyl 2-hydroxyoxazole-5-carboxylate.

Detailed Experimental Protocol

Step 1a: Synthesis of Ethyl 2-chloro-3-oxobutanoate

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to afford crude ethyl 2-chloro-3-oxobutanoate, which can be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 2-hydroxyoxazole-5-carboxylate

-

Dissolve the crude ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol.

-

Add urea (1.2 eq) to the solution and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 2-hydroxyoxazole-5-carboxylate as a solid.

Part 2: Chlorination of Ethyl 2-hydroxyoxazole-5-carboxylate

The final step in the synthesis is the conversion of the 2-hydroxy group of the oxazole intermediate to a chloro group. This is a deoxychlorination reaction, effectively replacing a C=O bond (from the oxazolone tautomer) with a C-Cl bond.

Reagent Selection and Rationale

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful chlorinating and dehydrating agent. The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and an acid scavenger.

| Reagent | Purpose | Key Considerations |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent | Highly reactive; handle with care in a fume hood. |

| N,N-Dimethylaniline | Base catalyst and acid scavenger | Facilitates the reaction and neutralizes the HCl byproduct. |

| Toluene or Acetonitrile | Solvent | Anhydrous conditions are crucial for this reaction. |

Mechanistic Considerations

The chlorination reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate. The lone pair of electrons on the oxygen of the carbonyl group (in the oxazolone tautomer) attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chlorophosphate species and attack by a chloride ion results in the formation of the 2-chlorooxazole derivative. The tertiary amine base facilitates the initial attack on POCl₃ and neutralizes the generated HCl.

Caption: Simplified mechanism for the chlorination of the 2-hydroxyoxazole intermediate.

Detailed Experimental Protocol

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place Ethyl 2-hydroxyoxazole-5-carboxylate (1.0 eq).

-

Add anhydrous toluene or acetonitrile as the solvent, followed by N,N-dimethylaniline (1.2 eq).

-

Heat the mixture to reflux.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the refluxing mixture.

-

Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry. The two-step approach, involving the initial construction of the oxazole ring followed by a robust chlorination, provides a reliable and scalable route to this important synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to access this and other valuable heterocyclic compounds for the advancement of drug discovery and development.

References

- Sundberg, R. J. (2007). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Larock, R. C. (1999).

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 2-Chlorooxazoles

Abstract

The 2-chlorooxazole moiety is a cornerstone in contemporary drug discovery and development, prized for its role as a versatile synthetic intermediate and a bioisosteric replacement for amide bonds. Its unique electronic properties and reactivity make it a valuable building block for constructing complex molecular architectures with significant biological activity. This technical guide provides an in-depth analysis of the core reaction mechanisms underpinning the synthesis of 2-chlorooxazoles. We will dissect two primary, field-proven synthetic strategies: the one-pot cyclodehydration and chlorination of N-acylamino carbonyl precursors using Vilsmeier-type conditions, and the direct chlorination of pre-formed oxazol-2(3H)-one scaffolds. This paper emphasizes the causality behind reagent choice and reaction conditions, provides detailed, reproducible experimental protocols, and presents comparative data to guide researchers in selecting the optimal synthetic route.

Introduction: The Strategic Importance of 2-Chlorooxazoles

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the oxazole ring system is frequently employed due to its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of a chlorine atom at the C2 position transforms the oxazole into a highly valuable intermediate. This "activated" position is susceptible to nucleophilic substitution, enabling facile diversification and the introduction of a wide array of functional groups via cross-coupling reactions. This strategic utility has cemented the 2-chlorooxazole as a privileged scaffold in the synthesis of compounds targeting a range of diseases, from inflammatory conditions to oncology.

The synthesis of this key intermediate, however, is not trivial and relies on a nuanced understanding of cyclization and chlorination chemistry. This guide will explore the two most prevalent and mechanistically distinct pathways for its formation.

Pathway I: Vilsmeier-Type Cyclodehydration-Chlorination

This powerful one-pot strategy builds the oxazole ring and installs the C2-chloro substituent concurrently from an acyclic N-acyl-α-amino ketone precursor. The transformation is typically mediated by phosphorus oxychloride (POCl₃), often in the presence of a tertiary amide like N,N-dimethylformamide (DMF), forming the highly reactive Vilsmeier-Haack reagent in situ.

Mechanistic Rationale & Causality

The success of this pathway hinges on the dual role of the Vilsmeier reagent, which acts as both a potent dehydrating agent to facilitate the cyclization and the source of the chlorine atom. The reaction is driven by the formation of stable phosphorus-based byproducts. N-acyl-α-amino ketones are ideal substrates as they contain all the necessary atoms for the oxazole core and possess an enolizable ketone, which is critical for the intramolecular nucleophilic attack that closes the ring.

Detailed Reaction Mechanism

The reaction proceeds through several distinct stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium salt, N-(chloromethylene)-N-methylmethanaminium chloride. This is the key reactive species.

-

Oxygen Activation: The carbonyl oxygen of the N-acyl-α-amino ketone's amide group attacks the electrophilic phosphorus atom of POCl₃ (or the Vilsmeier reagent itself), converting the hydroxyl group of its enol tautomer into an excellent leaving group (a dichlorophosphate ester).

-

Enolization: The ketone moiety of the substrate tautomerizes to its enol form. This step is crucial as it positions the C=C double bond to act as the nucleophile for ring closure.

-

Intramolecular Cyclization (Oxidative Addition): The nucleophilic enol attacks the activated amide carbonyl carbon in an intramolecular 5-exo-trig cyclization, forming the oxazoline intermediate.

-

Dehydration and Aromatization: The dichlorophosphate group is eliminated, leading to the formation of a transient oxazolium cation.

-

Chlorination: A chloride ion (from POCl₃) attacks the C2 position of the oxazolium cation, which is highly electrophilic. Subsequent rearomatization yields the final 2-chlorooxazole product.

Visualization of the Vilsmeier-Type Mechanism

Caption: Vilsmeier-type formation of a 2-chlorooxazole.

Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethyloxazole

This protocol is adapted from analogous Vilsmeier-Haack cyclizations and represents a robust starting point for optimization.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 3-(acetylamino)-2-butanone (1.0 equivalent) in DMF (2 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g) with vigorous stirring.

-

Neutralization & Extraction: Basify the aqueous mixture to pH 8-9 with a cold saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway II: Direct Chlorination of Oxazol-2(3H)-ones

This strategy involves the synthesis of a stable oxazol-2(3H)-one (an oxazolone) precursor, which is subsequently chlorinated. This two-step approach offers advantages in terms of substrate availability and purification, as the oxazolone intermediate is often a stable, crystalline solid.

Mechanistic Rationale & Causality

Oxazol-2(3H)-ones are cyclic carbamates and exist in tautomeric equilibrium with their aromatic enol form, 2-hydroxyoxazole. Although the keto form predominates, the presence of the hydroxy tautomer allows for reaction with electrophilic chlorinating agents. Reagents like POCl₃ or thionyl chloride (SOCl₂) are highly effective because they readily react with the hydroxyl group, converting it into a superior leaving group, which is then displaced by a chloride ion. The choice of a high-boiling, inert solvent like sulfolane or the use of neat POCl₃ prevents premature hydrolysis of the reactive intermediates and the final product.[1]

Detailed Reaction Mechanism

-

Tautomerization: The oxazol-2(3H)-one establishes an equilibrium with its 2-hydroxyoxazole tautomer.

-

Oxygen Activation: The hydroxyl group of the 2-hydroxyoxazole acts as a nucleophile, attacking the electrophilic chlorinating agent (e.g., POCl₃). This forms a highly reactive intermediate, such as a dichlorophosphate ester. This step is analogous to the activation of an alcohol.

-

Nucleophilic Substitution: A chloride ion (either from the reagent itself or from the reaction medium) performs a nucleophilic attack at the C2 position. This can be viewed as an SNAr-type mechanism on the electron-deficient heterocyclic ring.

-

Elimination: The dichlorophosphate group is expelled as a stable leaving group, resulting in the formation of the aromatic 2-chlorooxazole product.

Visualization of the Oxazolone Chlorination Mechanism

Caption: Direct chlorination of an oxazol-2(3H)-one precursor.

Experimental Protocol: Synthesis of 2-Chloro-4-phenyloxazole

This protocol is based on established methods for the chlorination of analogous N-heterocyclic ketones.[1][2]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-phenyloxazol-2(3H)-one (1.0 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents, acting as both reagent and solvent).

-

Catalyst (Optional): For less reactive substrates, a catalytic amount of an organic base such as N,N-diisopropylethylamine (DIPEA) or pyridine can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC (after careful quenching of a small aliquot with methanol and water).

-

Work-up (Critical Step): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a vacuum pump protected by a base trap (e.g., NaOH pellets). This step is crucial to prevent vigorous hydrolysis during the aqueous quench.

-

Quenching & Extraction: To the cooled residue, slowly add crushed ice, followed by careful addition of a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (pH ~8). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude 2-chloro-4-phenyloxazole can be purified by flash chromatography.

Comparative Analysis & Field Insights

The choice between these two primary pathways is dictated by synthetic strategy, substrate availability, and desired substitution patterns.

| Feature | Pathway I: Vilsmeier-Type | Pathway II: Direct Chlorination |

| Overall Strategy | One-pot convergent synthesis | Two-step linear synthesis |

| Starting Materials | N-acyl-α-amino ketones | Oxazol-2(3H)-ones |

| Key Reagents | POCl₃, DMF | POCl₃, SOCl₂, or PCl₅ |

| Pros | - High atom economy and step efficiency. - Direct access from acyclic precursors. | - Stable, often crystalline intermediates. - Generally cleaner reactions. - Avoids handling of Vilsmeier reagent. |

| Cons | - Vilsmeier reagent can be harsh. - Substrate synthesis can be complex. - Potential for side reactions (e.g., formylation). | - Requires a separate step to synthesize the oxazolone. - Hydrolytically sensitive product requires careful work-up. |

| Ideal For | Rapid construction of the core when the N-acylamino ketone is readily accessible. | Cases where the oxazolone precursor is commercially available or easily synthesized. |

Expertise & Experience Insights:

-

Trustworthiness of Protocols: The critical step in Pathway II is the work-up. Novice chemists often observe the product by TLC in the reaction mixture, only to isolate the starting material. This is due to the rapid hydrolysis of the 2-chlorooxazole back to the oxazolone in the presence of acid (formed from quenching POCl₃) and water. The pre-removal of excess POCl₃ under vacuum is a field-proven technique to ensure protocol success.[2]

-

Causality of Reagent Choice: While SOCl₂ can also be used in Pathway II, POCl₃ is often preferred. Its higher boiling point allows for higher reaction temperatures, which can be necessary for less reactive substrates. Furthermore, the phosphorus-based byproducts are often easier to remove during aqueous work-up compared to sulfur-based residues.

Conclusion

The formation of 2-chlorooxazoles is a pivotal transformation for medicinal and synthetic chemists. The two primary mechanistic routes—Vilsmeier-type cyclodehydration-chlorination and direct chlorination of oxazolones—offer robust and versatile solutions. A thorough understanding of the underlying mechanisms, particularly the roles of reagent activation, tautomerism, and the critical importance of anhydrous conditions and careful work-up, is essential for achieving high yields and purity. The choice of pathway should be a strategic decision based on the availability of starting materials, desired molecular complexity, and scalability. As the demand for novel therapeutics continues to grow, these fundamental reactions will remain indispensable tools in the drug development professional's arsenal.

References

-

ResearchGate. (n.d.). Synthesis of fully substituted oxazole. Reaction conditions: 2 w... Retrieved January 5, 2026, from [Link]

-

Bhatt, A. K., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-8. Available at: [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. Available at: [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved January 5, 2026, from [Link]

-

Dinakaran, K., & Perumal, P. T. (2000). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 39B, 135-141. Available at: [Link]

-

Okawara, T., et al. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]

-

Gilchrist, T. L., & Lingham, D. A. (1979). Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1, 1253-1256. Available at: [Link]

- Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

-

Ragauskas, S., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. Available at: [Link]

-

Zhang, M., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Journal of the Iranian Chemical Society, 18, 2689–2702. Available at: [Link]

-

ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved January 5, 2026, from [Link]

Sources

Stability and Storage of Ethyl 2-chlorooxazole-5-carboxylate: A Guide to Preserving Chemical Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorooxazole-5-carboxylate is a pivotal intermediate in synthetic organic chemistry, valued for its role in the construction of complex, biologically active molecules. The inherent reactivity of its functional groups—a halogenated oxazole ring and an ethyl ester—necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines its potential degradation pathways, and establishes detailed protocols for its optimal storage and for conducting rigorous stability assessments. The insights and methodologies presented herein are designed to support researchers in maintaining compound quality, ensuring experimental reproducibility, and accelerating drug development timelines.

Introduction: The Synthetic Value and Chemical Profile of this compound

The oxazole ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceutical agents, prized for its diverse biological activities.[1] this compound (CAS No: 862599-47-1) serves as a versatile building block, enabling chemists to introduce the oxazole core and further functionalize it through various cross-coupling and substitution reactions.[2] Its utility, however, is intrinsically linked to its chemical stability. The molecule's structure features two primary sites of reactivity: the C2-position of the oxazole ring, activated by an electron-withdrawing chloro substituent, and the carbonyl carbon of the ethyl ester. Both sites are susceptible to degradation under suboptimal conditions, primarily through nucleophilic attack and hydrolysis.

This document serves as a technical resource for professionals who handle this compound. We will dissect the causality behind its stability characteristics, provide validated storage and handling protocols, and detail the experimental workflows required to perform comprehensive stability testing.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before delving into its stability. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 862599-47-1 | [3] |

| Molecular Formula | C₆H₆ClNO₃ | [3] |

| Molecular Weight | 175.57 g/mol | [3] |

| Physical Form | Liquid | |

| IUPAC Name | ethyl 2-chloro-1,3-oxazole-5-carboxylate | [3] |

| Canonical SMILES | CCOC(=O)C1=CN=C(O1)Cl | [3] |

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the electrophilic nature of two key positions in its structure. The presence of moisture, acidic or basic contaminants, and other nucleophiles can initiate degradation.

Susceptibility to Hydrolysis

The ethyl ester functional group is the most common site of degradation via hydrolysis. This reaction can be catalyzed by both acid and base, cleaving the ester bond to yield 2-chlorooxazole-5-carboxylic acid and ethanol.[4]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt.[4] This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.

Nucleophilic Substitution at the C2 Position

The C2 position of the oxazole ring is electron-deficient and bears a good leaving group (chloride). This makes it a target for nucleophilic substitution.[5] Water or hydroxide ions can act as nucleophiles, displacing the chloride to form ethyl 2-hydroxyoxazole-5-carboxylate. This degradant may exist in equilibrium with its keto-tautomer.

The diagram below illustrates these primary degradation pathways.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks detailed above, strict adherence to validated storage and handling procedures is paramount. The following protocols are based on supplier recommendations and established best practices for reactive chemical intermediates.

Optimal Storage Conditions

The primary goal of storage is to minimize exposure to thermal energy, moisture, and oxygen.

-

Temperature: Store in a freezer at temperatures of -20°C or below . Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is a critical step to displace atmospheric moisture, thereby preventing hydrolysis. It also prevents exposure to oxygen, which can participate in other oxidative degradation pathways, although hydrolysis and nucleophilic substitution are the primary concerns.

-

Container: Use a tightly sealed, appropriate container (e.g., amber glass vial with a PTFE-lined cap) to prevent leakage and light exposure, although photostability data is not widely available, this is a prudent general precaution.

Safe Handling Procedures

Given the compound's hazard profile (irritant, harmful if swallowed), appropriate personal protective equipment (PPE) is mandatory.[3][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[6]

-

Dispensing: When aliquoting the material, do so under a stream of inert gas if possible. Use clean, dry syringes or pipettes. Warm the container to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound surface. After dispensing, re-blanket the container headspace with inert gas before sealing and returning to the freezer.

Experimental Design for Stability Assessment

For applications in drug development, a formal stability assessment is often required. This involves subjecting the compound to a range of stress conditions to identify degradation products and establish a stability-indicating analytical method.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to rapidly identify likely degradation products and establish degradation pathways.[9] The goal is typically to achieve 5-20% degradation of the active ingredient.[10]

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate reaction vessels for each stress condition as detailed in the table below.

-

Sampling: Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours) until the target degradation is achieved.

-

Quenching: For acid and base samples, neutralize them to ~pH 7 before analysis to halt the reaction. For oxidative samples, quench with a reagent like sodium bisulfite.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors.[11][12]

Table of Recommended Forced Degradation Conditions

| Stress Condition | Reagent / Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 24h |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | Up to 8h |

| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h |

| Thermal | 80 °C (in solution) | 80 °C | Up to 72h |

| Photolytic | ICH Q1B Option 2 Light | Ambient | As per ICH |

Long-Term Stability Study

Long-term studies evaluate the compound's stability under the recommended storage conditions over an extended period.

Step-by-Step Protocol:

-

Packaging: Place multiple, sealed aliquots of the compound in the designated storage environment.

-

Timepoints: Establish a schedule for pulling samples for analysis (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

-

Analysis: At each timepoint, analyze a sample for purity, appearance, and the presence of any degradants using a validated stability-indicating method.

-

Evaluation: Compare the results to the initial (time 0) data to determine if any significant changes have occurred.

Table of Long-Term Stability Conditions

| Condition | Temperature | Atmosphere | Duration |

| Recommended | -20 °C ± 5 °C | Inert Gas | 36 Months |

| Accelerated | 5 °C ± 3 °C | Inert Gas | 6 Months |

Conclusion

The chemical integrity of this compound is contingent upon a clear understanding of its inherent reactivity and strict adherence to proper storage and handling protocols. The primary degradation risks are hydrolysis of the ethyl ester and nucleophilic substitution at the C2-position of the oxazole ring. These risks are effectively mitigated by storage at or below -20°C under an inert atmosphere. For applications requiring formal stability data, the forced degradation and long-term stability protocols outlined in this guide provide a robust framework for a comprehensive assessment. By implementing these scientifically-grounded practices, researchers can ensure the quality and reliability of this valuable synthetic intermediate, thereby safeguarding the integrity of their experimental outcomes.

References

-

ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

Luminata (ACD/Labs). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. [Link]

-

PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. [Link]

-

Mondal, S. UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. [Link]

-

Doc Brown's Chemistry. Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride comparison of acidity. [Link]

-

Vedejs, E., & Luchetta, L. M. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons. [Link]

-

Venkatesh, P. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

Sources

- 1. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 2-chloro-1,3-oxazole-5-carboxylate | C6H6ClNO3 | CID 26369855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. fishersci.com [fishersci.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. kinampark.com [kinampark.com]

The Multifaceted Therapeutic Potential of Substituted Oxazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Oxazole Scaffold - A Cornerstone in Medicinal Chemistry